N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzodioxole Group: This step involves the reaction of the triazole intermediate with a benzodioxole derivative under appropriate conditions.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent against bacteria or fungi.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases, including cancer, infections, and inflammatory conditions.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Incorporation into formulations for enhanced drug delivery or stability.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to bind to metal ions, which could be crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and are known for their diverse biological activities.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, often studied for their pharmacological properties.
Methoxyphenyl Derivatives: Known for their presence in various natural products and synthetic drugs.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of these three functional groups, which might confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H17N5O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H17N5O4/c1-25-13-5-3-12(4-6-13)20-17-16(21-23-22-17)18(24)19-9-11-2-7-14-15(8-11)27-10-26-14/h2-8H,9-10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
STQSYFHFYLNCPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.